5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of Substituents: The isopropylphenyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions may require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the isopropylphenyl group, which may affect its biological activity.
N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its reactivity and applications.
Uniqueness
5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the amino and isopropylphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its overall stability.
Properties
IUPAC Name |
5-amino-1-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13(2)16-8-10-17(11-9-16)22-20(26)18-19(21)25(24-23-18)12-15-6-4-14(3)5-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACHQEIYBIBGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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